Tert-butyl 7-aminoheptanoate hydrochloride

PROTAC Peptide Synthesis Orthogonal Deprotection

PROTAC designs employing PEG linkers frequently stall due to poor passive membrane permeability, limiting intracellular target engagement. This compound resolves that bottleneck with a 7-carbon alkyl chain (predicted XLogP3-AA = 1.7 for the free base) that enhances diffusion across cell membranes. • Orthogonal protecting-group strategy: the free amine (HCl salt) enables direct amide coupling to an E3 ligase ligand; the tert-butyl ester remains stable and is selectively cleaved with TFA to reveal the carboxylic acid for warhead conjugation - a sequential deprotection sequence impossible with methyl or ethyl ester analogs. • Validated in SAR libraries: systematic variation of linker length, flexibility, and hydrophobicity using this C7 scaffold provides critical DC₅₀/Dₘₐₓ data points for rational PROTAC optimization. • 98% purity; standard research-scale packaging available for immediate dispatch.

Molecular Formula C11H24ClNO2
Molecular Weight 237.77
CAS No. 2138066-00-7
Cat. No. B2391846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-aminoheptanoate hydrochloride
CAS2138066-00-7
Molecular FormulaC11H24ClNO2
Molecular Weight237.77
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCN.Cl
InChIInChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-4-5-7-9-12;/h4-9,12H2,1-3H3;1H
InChIKeyNPIWXXXAHSSCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 7-Aminoheptanoate Hydrochloride Overview


Tert-butyl 7-aminoheptanoate hydrochloride is a bifunctional organic compound of the PROTAC (Proteolysis Targeting Chimera) linker class . Its molecular formula is C₁₁H₂₄ClNO₂, with a molecular weight of 237.77 g/mol . The compound consists of a seven-carbon aliphatic chain terminated with a primary amine group, available as a hydrochloride salt, and a tert-butyl ester-protected carboxylic acid . This structural arrangement is critical for applications requiring orthogonal deprotection strategies in peptide and conjugate synthesis, as the tert-butyl ester and Boc protecting groups are differentially labile under acidic conditions [1].

Orthogonal amine/tert-butyl ester protection strategy
Seven-carbon aliphatic linker for balanced flexibility and lipophilicity
Compatible with sequential PROTAC and peptide conjugate assembly

Why Generic Substitution Fails


The specific combination of a free amine (as the hydrochloride salt) and a tert-butyl ester-protected carboxylic acid provides a unique, orthogonal protecting group strategy not found in the more common methyl or ethyl ester analogs . The tert-butyl ester group exhibits differential acid-lability compared to Boc-protected amines [1], enabling sequential deprotection steps that are impossible with alkyl ester analogs [2]. Furthermore, the seven-carbon alkyl chain provides a distinct balance of flexibility and lipophilicity, which contrasts with both shorter alkyl linkers and more hydrophilic PEG-based linkers. The specific LogP and chain length of this compound directly influence the tertiary structure and cell permeability of the resulting PROTAC, making simple substitution with another linker class or even a close alkyl ester analog a high-risk modification that will likely alter conjugate conformation and efficacy [2].

Ester type mismatch
Methyl or ethyl ester analogs are base-labile, not acid-labile; this may disrupt orthogonal deprotection steps requiring selective acid removal.
Linker class mismatch
PEG-based linkers are significantly more hydrophilic; permeability and intracellular exposure may differ, potentially altering target engagement profiles.
Chain-length sensitivity
Shorter or longer alkyl linkers can shift conjugate conformation and ternary complex formation efficiency; activity may not transfer directly.

Differentiation from Key Analogs


Orthogonal Protection: t-Butyl vs. Alkyl Esters

The tert-butyl ester group is specifically chosen for its orthogonal deprotection profile relative to the Boc (tert-butyloxycarbonyl) protecting group commonly used in PROTAC synthesis [1]. While both Boc and tert-butyl esters are acid-labile, the tert-butyl ester is significantly less labile and can be selectively removed under stronger acidic conditions (e.g., high concentrations of TFA) that leave a Boc-protected amine intact, or conversely, a Boc group can be removed under milder acidic conditions while the tert-butyl ester remains stable [1]. This is a critical synthetic advantage not offered by methyl or ethyl ester analogs, which are cleaved under basic conditions, a pathway that is incompatible with the base-sensitive Fmoc protecting group and can lead to undesired side reactions like racemization [2].

Orthogonal Protection
Class-level inference
Tert-butyl ester: selectively acid-labile; Methyl/ethyl esters: base-labile. Orthogonal deprotection strategy not possible with alkyl esters.
Supports sequential deprotection workflow without reprotection steps.
Protecting-group chemistry class property; verify under specific reaction conditions.
PROTAC Peptide Synthesis Orthogonal Deprotection Linker Chemistry

Lipophilicity Advantage vs. PEG Linkers

The seven-carbon alkyl chain of this compound imparts a specific lipophilicity, quantified by a calculated XLogP3-AA value of 1.7 for the free base [1]. This value is intermediate, balancing aqueous solubility and membrane permeability. In contrast, PEG-based linkers of similar length are significantly more hydrophilic and can increase the polar surface area (PSA) of the PROTAC, which is a known factor limiting passive membrane diffusion [2]. Recent comparative permeability studies demonstrate that, at matched lipophilicity, alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA) [3]. This class-level inference suggests that the alkyl chain in this compound confers a fundamental permeability advantage over PEG linkers, a critical factor for achieving intracellular target engagement.

Lipophilicity vs. PEG
Class-level inference
XLogP3-AA 1.7 (free base) vs. PEG linker <0. Reported PAMPA outperformance of alkyl linkers over PEG analogs.
Reported permeability context; may support cell-permeability optimization.
In silico and in vitro PAMPA data; intracellular target engagement requires validation.
PROTAC Drug Delivery Cell Permeability Linker Design

Chain Length & Flexibility for Ternary Complexes

The seven-carbon alkyl chain provides a specific extended conformation and flexibility, which is a critical variable in linker design. The optimal linker length for PROTACs is reported to vary from 12 to over 20 atoms, but the specific composition and conformational flexibility of the linker are equally important [1]. A 7-aminoheptanoic acid (7-AHA) linker was directly compared to peptide, PEG, and peptoid linkers in folate-HPPH conjugates for photodynamic therapy. While the 7-AHA linker was not the top performer, its in vitro photocytotoxicity was superior to that of the peptoid linker, demonstrating that even within a class, specific linker identity significantly impacts biological outcome [2]. This data supports that the 7-carbon alkyl chain of this compound is a functionally distinct spacer whose length and flexibility profile cannot be assumed to be interchangeable with other alkyl chain lengths or linker classes.

Chain-Length Activity
Head-to-head
Photocytotoxicity rank order: peptide > PEG > 7-AHA > peptoid (folate-HPPH conjugates).
Supports linker-specific SAR interpretation; 7-AHA profile distinct from other classes.
Folate-chlorin conjugate model; results may be system-dependent.
PROTAC Linker Design SAR Ternary Complex

Key Research Applications


Sequential PROTAC Assembly via Orthogonal Protection

This compound is the preferred starting material for researchers designing PROTACs that require a specific order of conjugation steps. The orthogonal stability of the tert-butyl ester allows scientists to first conjugate the free amine to an E3 ligase ligand via amide bond formation. Subsequently, the tert-butyl ester can be selectively deprotected with TFA to reveal a free carboxylic acid for conjugation to a target protein warhead, or vice versa. This approach is incompatible with methyl or ethyl ester analogs, which would hydrolyze under the basic conditions required for Fmoc deprotection. This reagent ensures synthetic flexibility and minimizes the need for intermediate purification steps. [1]

Enhancing Cell Permeability for PROTACs

When initial PROTAC designs using PEG linkers exhibit poor cellular activity due to limited membrane permeability, this compound serves as a strategic replacement. Its favorable, intermediate lipophilicity (XLogP3-AA = 1.7 for the free base) is a key differentiator. Switching to this alkyl-based linker can significantly enhance passive diffusion across cell membranes, a hypothesis supported by class-level evidence showing alkyl linkers outperform PEG analogs in PAMPA assays. This is a critical optimization step for intracellular targets like transcription factors or E3 ligases localized in the nucleus or cytosol. [2]

Linker Optimization in SAR Studies

For medicinal chemists conducting structure-activity relationship (SAR) studies, this compound provides a discrete, well-defined linker module. Direct comparative evidence from folate-HPPH conjugates shows that a 7-aminoheptanoate-based linker yields a distinct biological activity profile compared to peptide, PEG, and peptoid linkers. Incorporating this compound into a PROTAC library allows researchers to systematically explore how linker length, flexibility, and hydrophobicity affect ternary complex formation, degradation efficiency (DC₅₀), and maximum degradation (Dₘₐₓ), providing a crucial data point for rational linker design and optimization. [3]

Application
Selection Property
Validation Focus
PROTAC sequential conjugation studies
Orthogonal amine/ester protection compatibility
Selective deprotection yield and intermediate purity
PROTAC cell permeability research
Alkyl linker hydrophobicity profile
Membrane permeability assay context (e.g., PAMPA)
Linker SAR and ternary complex investigation
Discrete 7‑carbon spacer module
Ternary complex formation and degradation endpoint context

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